Iodoaminoflisopolol

描述

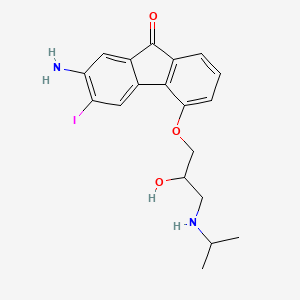

Iodoaminoflisopolol (IAmF) is a fluorenone-based synthetic compound developed as a photoprobe to study the substrate binding region of vesicular monoamine transporter-2 (VMAT2), a critical protein responsible for packaging monoamines like serotonin, dopamine, and norepinephrine into synaptic vesicles. Synthesized by Gopalakrishnan et al. (2007), IAmF combines substrate transport properties with a photoreactive iodine atom, enabling precise mapping of VMAT2's substrate-binding domains . Its interaction with VMAT2 is ATP- and proton gradient-dependent, distinguishing it from traditional ligands or inhibitors .

属性

分子式 |

C19H21IN2O3 |

|---|---|

分子量 |

452.3 g/mol |

IUPAC 名称 |

2-amino-5-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-iodofluoren-9-one |

InChI |

InChI=1S/C19H21IN2O3/c1-10(2)22-8-11(23)9-25-17-5-3-4-12-18(17)13-6-15(20)16(21)7-14(13)19(12)24/h3-7,10-11,22-23H,8-9,21H2,1-2H3 |

InChI 键 |

IGJWHBOREVIZCA-UHFFFAOYSA-N |

规范 SMILES |

CC(C)NCC(COC1=CC=CC2=C1C3=CC(=C(C=C3C2=O)N)I)O |

同义词 |

4-(2-hydroxy-3-isopropylaminopropoxy)-7-amino-6-iodofluorenone IAmF iodoaminoflisopolol |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Analogues of Iodoaminoflisopolol

Table 1: Key Compounds Compared with this compound

Mechanistic and Functional Comparisons

This compound vs. Aminoflisopolol

- Structural Difference: IAmF contains an iodine atom, enabling photoaffinity labeling, whereas aminoflisopolol lacks this modification .

- Functional Impact : Both inhibit [³H]5-HT uptake and [³H]TBZOH binding, but only IAmF covalently labels VMAT2 upon UV exposure, facilitating substrate-binding site identification .

This compound vs. Dihydrotetrabenazine (TBZOH)

- Interaction Type: TBZOH acts as a non-transported ligand, while IAmF is actively transported into vesicles as a substrate .

- Binding Site Overlap : Reserpine and TBZOH protect VMAT2 from IAmF photolabeling, suggesting overlapping but distinct binding regions .

This compound vs. Reserpine

- Mechanism : Reserpine irreversibly inhibits VMAT2 by binding to a lumenal site, whereas IAmF transiently interacts as a substrate .

- Research Utility: Reserpine is used to study monoamine depletion, while IAmF enables dynamic tracking of substrate transport .

This compound vs. Ketanserin

Research Implications and Advantages of this compound

- Unique Dual Role : IAmF’s combination of substrate transport and photolabeling capabilities allows simultaneous study of VMAT2 function and structure .

- Binding Localization : Thrombin digestion experiments localized IAmF binding to the C-terminal half of VMAT2 (transmembranes 6–12), a critical region for substrate recognition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。